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Compound of Interest

Compound Name: 4-Chloropentane-2,3-diol

Cat. No.: B15423855 Get Quote

An In-depth Technical Guide to 4-Chloropentane-
2,3-diol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of 4-Chloropentane-2,3-diol. Due to the limited availability of direct experimental

data for this specific compound, this guide combines computed data with established principles

of organic chemistry to offer predictive insights and plausible experimental methodologies.

Physical and Chemical Properties
While experimental data for 4-Chloropentane-2,3-diol is not readily available in the searched

literature, computational predictions provide valuable estimates for its core physical and

chemical properties.

Table 1: Summary of Computed Physical and Chemical Properties[1][2]
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Property Value Source

Molecular Formula C5H11ClO2 PubChem

Molecular Weight 138.59 g/mol PubChem

XLogP3 0.4 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 3 PubChem

Exact Mass 138.0447573 g/mol PubChem

Monoisotopic Mass 138.0447573 g/mol PubChem

Topological Polar Surface Area 40.5 Å² PubChem

Heavy Atom Count 8 PubChem

Complexity 67.4 PubChem

Experimental Protocols
A plausible and commonly employed method for the synthesis of vicinal chlorohydrins like 4-
Chloropentane-2,3-diol is the chlorohydroxylation of the corresponding alkene, in this case,

pent-2-ene.[3][4][5][6][7][8] This reaction typically proceeds via a halonium ion intermediate,

followed by nucleophilic attack by water.[4][5][6]

Synthesis of 4-Chloropentane-2,3-diol via
Chlorohydroxylation of Pent-2-ene
Objective: To synthesize 4-Chloropentane-2,3-diol from pent-2-ene.

Materials:

Pent-2-ene

Chlorine (Cl2) or a suitable source like N-chlorosuccinimide (NCS)
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Water (H2O)

An inert solvent (e.g., tetrahydrofuran (THF) or acetone)

Sodium bicarbonate (NaHCO3) solution (saturated)

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel,

condenser, magnetic stirrer)

Rotary evaporator

Chromatography equipment (for purification)

Methodology:

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, and a condenser is charged with a solution of

pent-2-ene in the chosen inert solvent and water. The flask is cooled in an ice bath to 0-5 °C.

Addition of Chlorine: A solution of chlorine in the same inert solvent is added dropwise from

the dropping funnel to the stirred solution of the alkene. The addition should be slow to

maintain the low temperature and control the reaction rate. Alternatively, N-chlorosuccinimide

can be used as a safer source of electrophilic chlorine.[3]

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) to observe the consumption of the starting alkene.

Quenching: Once the reaction is complete, the mixture is carefully quenched by the slow

addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid

formed.

Extraction: The organic layer is separated, and the aqueous layer is extracted two to three

times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined

organic extracts are then washed with brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate

or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.

Purification: The crude product is then purified by column chromatography on silica gel using

an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the 4-
Chloropentane-2,3-diol.

Synthesis

Workup Purification

Pent-2-ene in Solvent/Water

Chlorohydroxylation
(0-5 °C)

Chlorine (Cl2) or NCS

Quench with NaHCO3 Extraction with Organic Solvent Drying with MgSO4 Solvent Removal Column Chromatography 4-Chloropentane-2,3-diol

Click to download full resolution via product page

Figure 1: Proposed experimental workflow for the synthesis and purification of 4-
Chloropentane-2,3-diol.

Chemical Reactivity and Stability
4-Chloropentane-2,3-diol possesses three key functional groups that dictate its reactivity: a

secondary chloro group and two secondary hydroxyl groups in a vicinal arrangement.

Reactivity of the Chloro Group: The chlorine atom is a good leaving group, making the C4

position susceptible to nucleophilic substitution reactions. The rate and mechanism of

substitution (SN1 or SN2) will depend on the nature of the nucleophile, the solvent, and the

steric hindrance around the reaction center.

Reactivity of the Hydroxyl Groups: The hydroxyl groups can act as nucleophiles or can be

protonated to become good leaving groups (water) in the presence of acid. They can

undergo esterification, etherification, and oxidation reactions typical of secondary alcohols.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15423855?utm_src=pdf-body
https://www.benchchem.com/product/b15423855?utm_src=pdf-body
https://www.benchchem.com/product/b15423855?utm_src=pdf-body-img
https://www.benchchem.com/product/b15423855?utm_src=pdf-body
https://www.benchchem.com/product/b15423855?utm_src=pdf-body
https://www.benchchem.com/product/b15423855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15423855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intramolecular Reactions: The vicinal arrangement of the chloro and hydroxyl groups allows

for the possibility of intramolecular reactions. For instance, under basic conditions,

intramolecular nucleophilic attack of one of the hydroxyl groups on the carbon bearing the

chlorine can lead to the formation of an epoxide.[3]

Stability: Vicinal diols are generally stable compounds. However, the presence of the

electron-withdrawing chlorine atom may influence the acidity of the neighboring hydroxyl

groups. The compound should be stored in a cool, dry place away from strong oxidizing

agents and strong bases to prevent unwanted reactions.

Spectral Properties (Predicted)
Direct experimental spectra for 4-Chloropentane-2,3-diol are not available. The following are

predictions based on the known spectral characteristics of similar functional groups.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chloropentane-2,3-diol is expected to be complex due to the

presence of multiple chiral centers, which can lead to diastereomers and consequently, more

complex splitting patterns. Assuming a single diastereomer for simplicity, the following key

signals are anticipated:

-OH Protons: Two broad singlets, the chemical shift of which will be concentration and

solvent dependent.

H2 and H3 Protons (-CH(OH)-): Two multiplets in the region of 3.5-4.5 ppm. The exact

chemical shifts and splitting patterns will be influenced by the neighboring protons and the

chlorine atom.

H4 Proton (-CHCl-): A multiplet, likely shifted further downfield (around 4.0-5.0 ppm) due to

the deshielding effect of the chlorine atom.

Methyl Protons (C1 and C5): Two doublets, as they are split by the adjacent methine

protons.
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4-Chloropentane-2,3-diol Structure

Predicted ¹H NMR Splitting
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Figure 2: Predicted ¹H NMR splitting pattern for 4-Chloropentane-2,3-diol.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and alkyl

halide functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹,

characteristic of the hydroxyl groups involved in hydrogen bonding.

C-H Stretch: Sharp absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching

vibrations of the C-H bonds in the alkyl chain.

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹, corresponding to the

stretching vibration of the C-O bonds of the secondary alcohols.

C-Cl Stretch: An absorption band in the region of 600-800 cm⁻¹, which is characteristic of the

C-Cl stretching vibration.

Safety and Handling
Specific safety data for 4-Chloropentane-2,3-diol is not available. However, based on the

functional groups present and data for similar compounds like 1-chloropentane, the following

precautions should be taken:
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Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin and

eyes by wearing appropriate personal protective equipment (PPE), including gloves and

safety goggles.

Flammability: While diols are generally less volatile than their parent alkanes, the presence

of the alkyl chain suggests it may be flammable. Keep away from heat, sparks, and open

flames.

Toxicity: The toxicity of this compound is unknown. Assume it is harmful if swallowed,

inhaled, or absorbed through the skin. In case of exposure, seek immediate medical

attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and strong bases.

Biological Signaling Pathways
There is currently no information available in the searched scientific literature regarding the

involvement of 4-Chloropentane-2,3-diol in any biological signaling pathways. Further

research would be required to investigate its potential biological activity.

Disclaimer: The information provided in this technical guide, particularly regarding experimental

protocols and spectral data, is based on established chemical principles and data from related

compounds due to the lack of direct experimental results for 4-Chloropentane-2,3-diol. All

laboratory work should be conducted with appropriate safety precautions and under the

supervision of a qualified chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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